
(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate is a complex organic compound with a unique structure that includes a methoxy group, a dihydropyrimidinone moiety, and an acrylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone ring.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the acrylate ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the acrylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of (E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate involves its interaction with specific molecular targets. The dihydropyrimidinone moiety can interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and acrylate groups can also participate in binding interactions, enhancing the compound’s overall affinity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A well-known dihydropyrimidinone derivative used in chemotherapy.
Aminopterin: Another dihydropyrimidinone derivative with similar biological activity.
Uniqueness
(E)-Methyl 3-methoxy-2-(2-((6-oxo-1,6-dihydropyrimidin-4-yl)oxy)phenyl)acrylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
141190-60-5 |
|---|---|
Formule moléculaire |
C15H14N2O5 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
methyl (E)-3-methoxy-2-[2-[(6-oxo-1H-pyrimidin-4-yl)oxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C15H14N2O5/c1-20-8-11(15(19)21-2)10-5-3-4-6-12(10)22-14-7-13(18)16-9-17-14/h3-9H,1-2H3,(H,16,17,18)/b11-8+ |
Clé InChI |
BZDLYNKTMVTESG-DHZHZOJOSA-N |
SMILES isomérique |
CO/C=C(\C1=CC=CC=C1OC2=CC(=O)NC=N2)/C(=O)OC |
SMILES canonique |
COC=C(C1=CC=CC=C1OC2=CC(=O)NC=N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13075314.png)
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13075318.png)
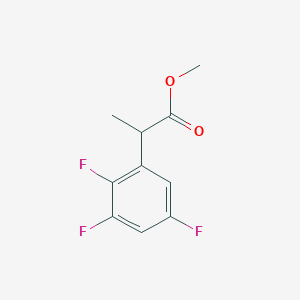
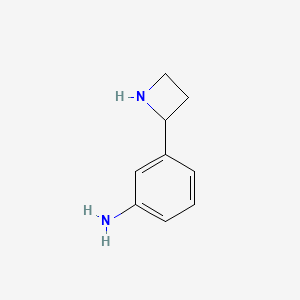
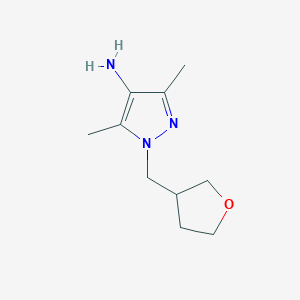
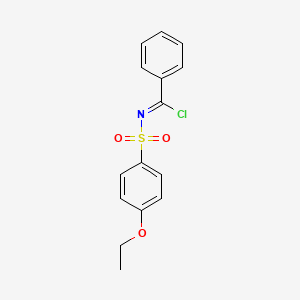
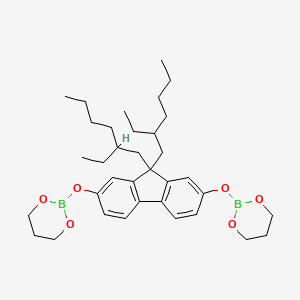
![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13075375.png)
![[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B13075376.png)

![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)
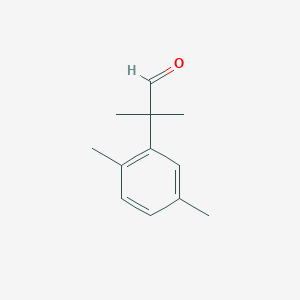
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13075414.png)

